molecular formula C13H16N2O B7508955 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide

2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B7508955
M. Wt: 216.28 g/mol
InChI Key: ATWQFAYYZICDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide has anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. In addition, this compound has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide in lab experiments is its high purity. The synthesis method has been optimized to produce high yields of the compound with minimal impurities. However, one limitation is that the compound is relatively expensive to produce, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide. One direction is to further study its potential use in treating neurodegenerative diseases. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Overall, the potential applications of 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide are vast and exciting, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide involves the reaction of cyclopentadiene and 2-bromo-6-methylpyridine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to produce the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide has been studied for its potential use in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a pesticide. It has also been studied for its potential use in material science as a building block for the synthesis of new materials.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-5-4-8-12(14-10)15-13(16)9-11-6-2-3-7-11/h2,4-6,8,11H,3,7,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQFAYYZICDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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